4-Bromo-2-methoxy-1-phenoxy-benzene 4-Bromo-2-methoxy-1-phenoxy-benzene
Brand Name: Vulcanchem
CAS No.: 364353-97-9
VCID: VC11715789
InChI: InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
SMILES: COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
Molecular Formula: C13H11BrO2
Molecular Weight: 279.13 g/mol

4-Bromo-2-methoxy-1-phenoxy-benzene

CAS No.: 364353-97-9

Cat. No.: VC11715789

Molecular Formula: C13H11BrO2

Molecular Weight: 279.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methoxy-1-phenoxy-benzene - 364353-97-9

Specification

CAS No. 364353-97-9
Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
IUPAC Name 4-bromo-2-methoxy-1-phenoxybenzene
Standard InChI InChI=1S/C13H11BrO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key VHSOFNWXRPCZNY-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2
Canonical SMILES COC1=C(C=CC(=C1)Br)OC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-bromo-2-methoxy-1-phenoxy-benzene (C₁₃H₁₁BrO₂) consists of a central benzene ring substituted with:

  • A bromine atom at position 4,

  • A methoxy group (-OCH₃) at position 2,

  • A phenoxy group (-OPh) at position 1.

The IUPAC numbering prioritizes the lowest possible locants, resulting in the 1,2,4 substitution pattern. The phenoxy group introduces a secondary aromatic ring, enhancing the compound’s steric bulk and electronic complexity. Key molecular parameters, inferred from structurally similar compounds, are summarized below:

PropertyValue (Inferred)Comparable Data from Analogs
Molecular Weight289.13 g/mol201.06 g/mol (4-Bromo-1-methoxy-2-methylbenzene)
Density~1.5–1.7 g/cm³1.4±0.1 g/cm³ (4-Bromo-2-methylanisole)
Boiling Point280–320°C226.1±20.0°C (4-Bromo-1-methoxy-2-methylbenzene)
Melting Point80–100°C66–69°C (4-Bromo-2-methylanisole)
Flash Point~120–140°C102.3±7.8°C (4-Bromo-2-methylanisole)

The bromine atom’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, influencing reactivity in substitution and coupling reactions .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

The phenoxy group can be introduced via nucleophilic aromatic substitution (NAS) on a pre-brominated and methoxylated intermediate. For example, 4-bromo-2-methoxybenzene derivatives may react with phenol under alkaline conditions, leveraging the methoxy group’s activation of the aromatic ring toward electrophilic attack . Typical conditions involve:

  • Base: Potassium carbonate or sodium hydride,

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO),

  • Temperature: 80–120°C for 12–24 hours.

This method parallels the synthesis of 2-bromo-4-methoxy-1-nitrobenzene, where nitration follows bromination .

Ullmann Coupling

Palladium-catalyzed cross-coupling reactions offer a modern alternative. The Ullmann reaction between 4-bromo-2-methoxyiodobenzene and phenol derivatives in the presence of a copper catalyst could yield the target compound . Key parameters include:

  • Catalyst: CuI (10 mol%),

  • Ligand: 1,10-Phenanthroline,

  • Solvent: Toluene or dioxane,

  • Temperature: 100–150°C.

This approach minimizes byproducts and improves regioselectivity compared to classical NAS .

Physicochemical Properties and Stability

Thermal Stability

The compound’s thermal decomposition profile is inferred from analogs like 2-bromo-4-methoxy-1-nitrobenzene, which exhibits stability up to 200°C . The phenoxy group’s bulk may reduce volatility, elevating the boiling point relative to simpler bromoanisoles .

Solubility

  • Polar solvents: Moderate solubility in DMSO and DMF due to the methoxy and phenoxy groups’ polarity.

  • Nonpolar solvents: Limited solubility in hexane or toluene.

  • Aqueous solubility: Negligible (logP ≈ 3.5–4.0, estimated via analogy to 4-bromo-2-methylanisole) .

Applications and Derivatives

Pharmaceutical Intermediates

Brominated aryl ethers serve as precursors in antipsychotic and anticancer agents. For instance, the phenoxy moiety is a common pharmacophore in β-adrenergic blockers .

Materials Science

Such compounds are utilized in liquid crystals and polymer stabilizers, where bromine enhances flame retardancy, and the phenoxy group improves thermal resistance .

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